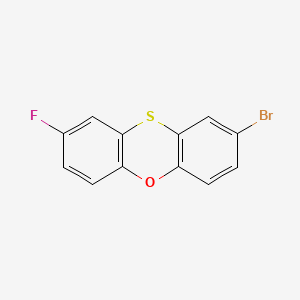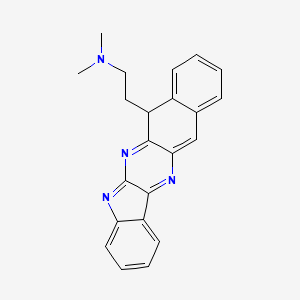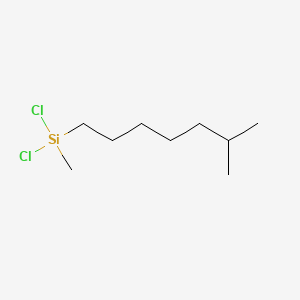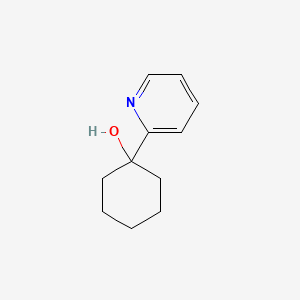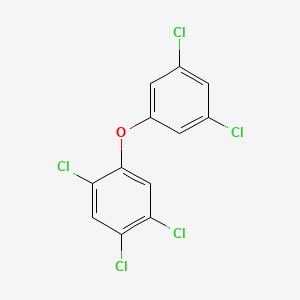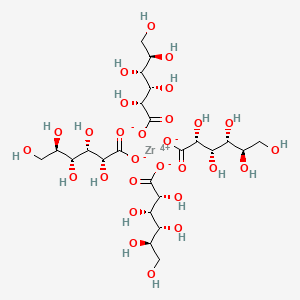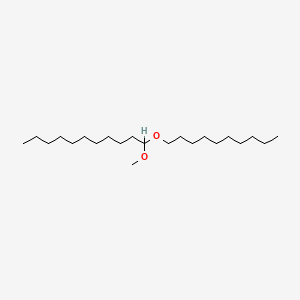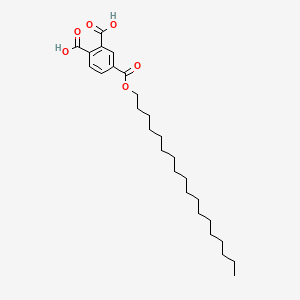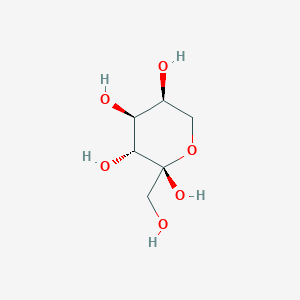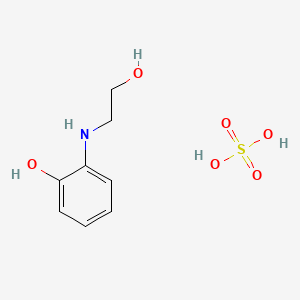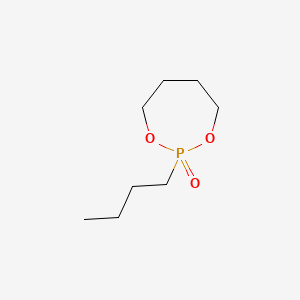
2-Butyl-1,3,2-dioxaphosphepane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound with the molecular formula C7H15O3P It is a member of the dioxaphosphepane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphepane ring structure. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Butyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
科学的研究の応用
2-Butyl-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects. The specific pathways involved depend on the particular application and the target molecules .
類似化合物との比較
Similar Compounds
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
- 1,3,2-Dioxaphospholane, 2-butyl-, 2-oxide
Uniqueness
2-Butyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific butyl group, which imparts distinct chemical properties compared to its analogs.
特性
CAS番号 |
116155-06-7 |
|---|---|
分子式 |
C8H17O3P |
分子量 |
192.19 g/mol |
IUPAC名 |
2-butyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-2-3-8-12(9)10-6-4-5-7-11-12/h2-8H2,1H3 |
InChIキー |
UOBGQXGBPNWUIV-UHFFFAOYSA-N |
正規SMILES |
CCCCP1(=O)OCCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


